1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of structural motifs, including a dioxin ring, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic synthesis. The process begins with the preparation of the dioxin ring, followed by the introduction of the triazole and azetidine rings through cycloaddition reactions. Common reagents used in these steps include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as chromatography and recrystallization would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its triazole ring is particularly useful in click chemistry, a technique used to label and track biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong interactions with metal ions, while the azetidine ring can interact with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but lacks the triazole and azetidine rings.
Bis(pinacolato)diboron: A compound used in borylation reactions, similar in its use as a building block in organic synthesis.
Uniqueness
What sets 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole apart is its combination of three distinct structural motifs, which confer unique reactivity and potential applications. The presence of the triazole ring allows for click chemistry applications, while the azetidine ring provides additional sites for chemical modification.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(19-13-26-17-8-4-5-9-18(17)27-19)23-10-15(11-23)24-12-16(21-22-24)14-6-2-1-3-7-14/h1-9,12,15,19H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAIZODQCYJILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.